

Benchmarking ADMET Properties of Piperidine-1-carboximidamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Piperidine-1-carboximidamide*

Cat. No.: *B1295648*

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For Researchers, Scientists, and Drug Development Professionals

The **piperidine-1-carboximidamide** scaffold is a promising structural motif in medicinal chemistry, holding potential for the development of novel therapeutic agents. A critical aspect of advancing such candidates through the drug discovery pipeline is a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a framework for benchmarking the ADMET properties of novel **Piperidine-1-carboximidamide** derivatives against established piperidine-containing drugs. Due to the limited availability of publicly accessible, direct experimental ADMET data for a series of **Piperidine-1-carboximidamide** derivatives, this guide utilizes well-characterized piperidine-containing drugs as comparators to illustrate the benchmarking process. The presented data, sourced from various public studies, serves as a reference for interpreting the experimental outcomes for new chemical entities.

Comparative ADMET Data of Selected Piperidine-Containing Drugs

The following table summarizes key in vitro ADMET parameters for a selection of approved drugs containing a piperidine moiety. These parameters are crucial for predicting the pharmacokinetic and safety profiles of drug candidates.

Compound	Caco-2 Permeability (Papp, 10^{-6} cm/s)	Metabolic Stability (t $_{1/2}$, min, HLM)	hERG Inhibition (IC $_{50}$, μ M)	Cytotoxicity (CC $_{50}$, μ M)	Plasma Protein Binding (%)
Donepezil	High (Data not specified)	~70	1.3 - 2.7[1]	Data not available	~96%[2][3][4][5]
Fentanyl	High (Highly lipophilic)	Data not available	0.3 - 0.9[6][7]	Data not available	80-89%[8][9][10][11]
Risperidone	High (Well-absorbed)	Data not available	0.16 - 0.261[12][13][14]	Data not available	~90%[15][16][17][18]
Haloperidol	High (Well-absorbed)	Data not available	~1.0[19][20][21]	Data not available	~90%[22][23][24][25]
Minoxidil	Low (Poorly absorbed topically)	Data not available	Data not available	Data not available	Negligible[26][27]

Note: "Data not available" indicates that specific, directly comparable in vitro experimental values were not found in the public domain during the literature search. HLM stands for Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are fundamental for generating reliable and reproducible data for novel **Piperidine-1-carboximidamide** derivatives.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.

Methodology:

- Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.
- Assay Procedure:
 - The test compound is added to the apical (A) side of the monolayer.
 - Samples are taken from the basolateral (B) side at various time points.
 - To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A).
 - The concentration of the compound in the samples is quantified using LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: $Papp = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C_0 is the initial concentration of the drug.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Methodology:

- Reaction Mixture: The test compound is incubated with human liver microsomes in the presence of a NADPH regenerating system (to initiate the metabolic reaction) at 37°C.
- Assay Procedure:
 - Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
 - The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
 - The samples are centrifuged to precipitate proteins.

- The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
- Data Analysis: The in vitro half-life ($t_{1/2}$) is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The intrinsic clearance (CLint) can then be calculated.

hERG Inhibition Assay

Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity (QT prolongation).

Methodology:

- **Cell Line:** A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
- **Assay Procedure (Automated Patch Clamp):**
 - Whole-cell patch-clamp recordings are performed to measure the hERG tail current in the absence (vehicle control) and presence of increasing concentrations of the test compound.
 - A specific voltage protocol is applied to elicit the characteristic hERG current.
- **Data Analysis:** The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. The IC_{50} value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Cytotoxicity Assay

Objective: To determine the concentration at which a compound induces cell death, providing an indication of its general toxicity.

Methodology:

- **Cell Line:** A relevant cell line (e.g., HepG2 for liver toxicity) is chosen.

- Assay Procedure (MTT Assay):
 - Cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert MTT into a purple formazan product.
 - The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC_{50} value (the concentration at which 50% of cell viability is lost) is determined from the concentration-response curve.

Plasma Protein Binding Assay

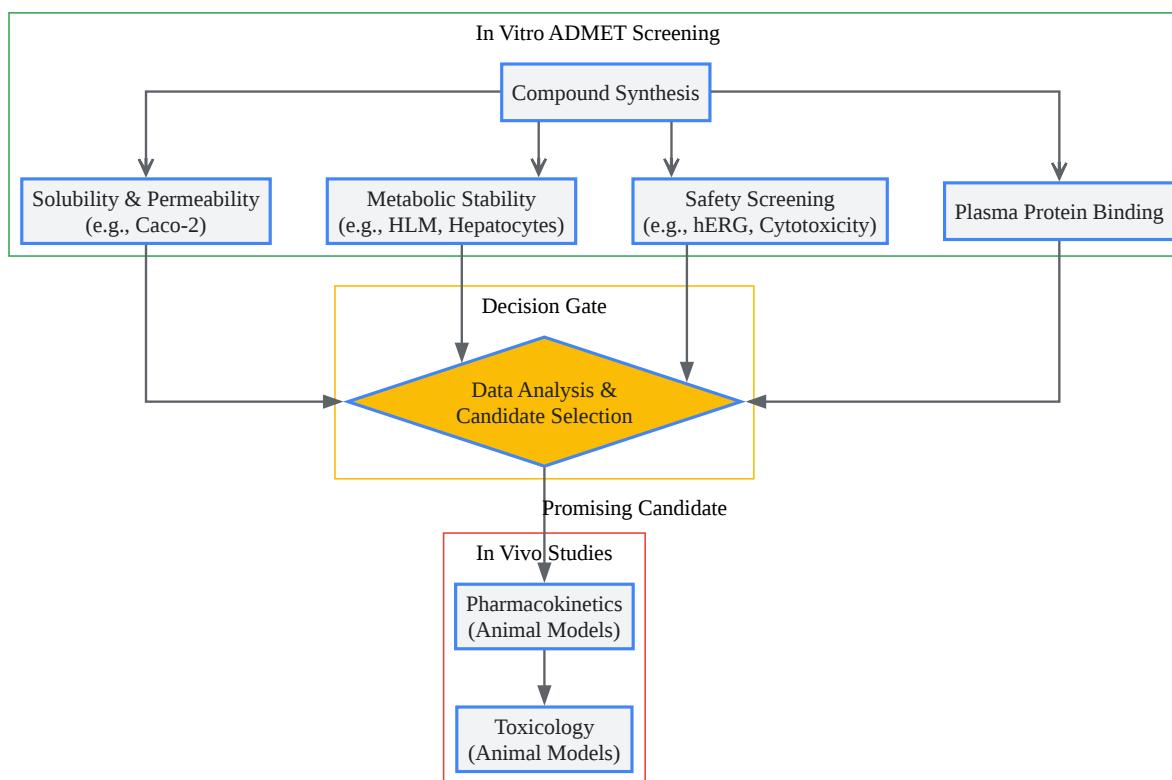
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

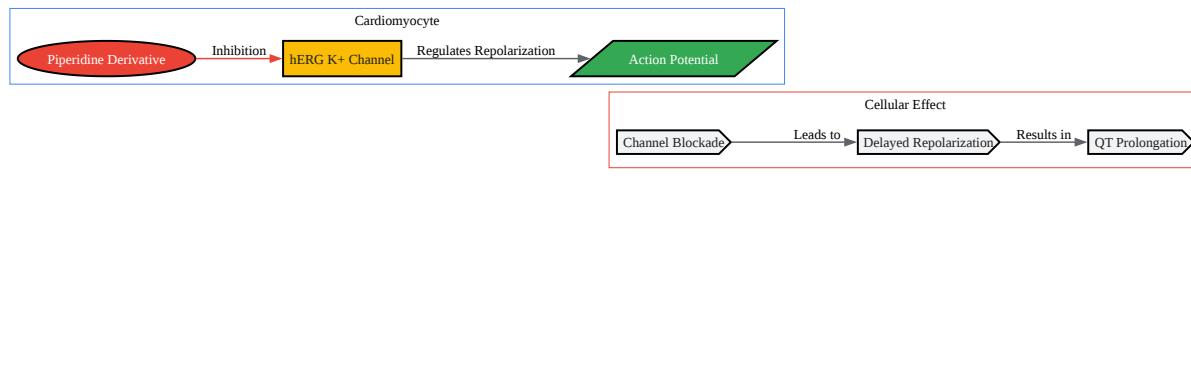
- Method: Equilibrium dialysis is a commonly used method.
- Assay Procedure:
 - A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
 - The system is incubated at 37°C until equilibrium is reached.
 - The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
- Data Analysis: The percentage of plasma protein binding is calculated as: % Bound = $[(\text{Total Concentration} - \text{Unbound Concentration}) / \text{Total Concentration}] * 100$

Visualizing ADMET Workflows and Pathways

Understanding the workflow of ADMET profiling and the potential mechanisms of toxicity is crucial for efficient drug development. The following diagrams, generated using Graphviz, illustrate these concepts.



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Figure 1. A generalized workflow for in vitro ADMET screening in early drug discovery.[Click to download full resolution via product page](#)**Figure 2.** Simplified signaling pathway illustrating hERG channel inhibition leading to QT prolongation.

This guide serves as a foundational resource for researchers embarking on the ADMET characterization of novel **Piperidine-1-carboximidamide** derivatives. By following standardized protocols and benchmarking against established drugs, a robust data package can be generated to support the progression of promising new drug candidates.

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